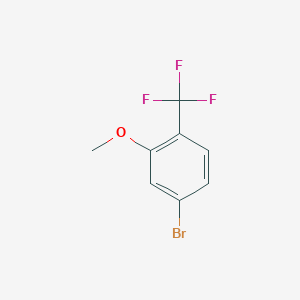

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

Overview

Description

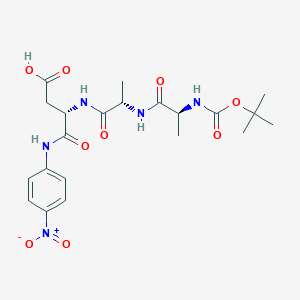

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is a chemical compound used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives as coactivator-associated arginine methyltransferase (CARM1) inhibitors .

Synthesis Analysis

The synthesis of this compound involves its use as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives .Molecular Structure Analysis

The molecular formula of this compound is CHBrFO. It has an average mass of 255.032 Da and a monoisotopic mass of 253.955399 Da .Chemical Reactions Analysis

This compound is used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.03 . It is a liquid at room temperature .Scientific Research Applications

Relay Propagation of Crowding

Research indicates that 4-bromo-2-methoxy-1-(trifluoromethyl)benzene is involved in the phenomenon of relay propagation of crowding. This involves the steric pressure from the trifluoromethyl group acting both as an emitter and transmitter. Such crowding impacts how certain chemical reactions occur, particularly in the presence of bases and other substituents (Schlosser et al., 2006).

Synthetic Applications

The compound is utilized in the synthesis of various organic molecules. For instance, 1-ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative of this compound, has been prepared for reactions like Diels-Alder components, leading to functionalized (trifluoromethyl)benzenes and -pyridines (Volle & Schlosser, 2002).

Electrochemical Bromination

This compound can be involved in electrochemical bromination processes. This has implications in synthetic chemistry, particularly in the selective bromination of aromatic compounds (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Palladium(II) Complexes in Cross-Coupling Reactions

This compound and its derivatives play a role in the formation of palladium(II) complexes, which are important in cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions are crucial in the synthesis of complex organic molecules (Deschamps et al., 2007).

Building Blocks for Molecular Electronics

Derivatives of this compound are used as building blocks in the synthesis of molecular wires, which are significant in the field of molecular electronics. These molecular wires have applications in electronic devices at the nanoscale (Stuhr-Hansen et al., 2005).

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOPVNVACJOOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739492 | |

| Record name | 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944805-63-4 | |

| Record name | 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)

![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)